molecular formula C19H17FN2O2S2 B2787777 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941875-47-4

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2787777
CAS No.: 941875-47-4
M. Wt: 388.48
InChI Key: WCPDEXLMRBBXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 4-fluorobenzylthio group at the 2-position and an acetamide moiety linked to a 3-methoxyphenyl group at the 4-position. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-24-17-4-2-3-15(9-17)21-18(23)10-16-12-26-19(22-16)25-11-13-5-7-14(20)8-6-13/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPDEXLMRBBXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure, featuring a thiazole ring and a fluorobenzyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H18FN2OS
  • Molecular Weight : 365.5 g/mol
  • CAS Number : 941875-59-8

The biological activity of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by occupying active or allosteric sites, affecting various metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide have demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., A431 and Jurkat cells) .
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Thiazole RingEssential for cytotoxicity
Fluorobenzyl GroupEnhances lipophilicity and target interaction
Methoxy GroupInfluences binding affinity and selectivity

For instance, compounds with electron-donating groups on the phenyl ring exhibited increased cytotoxicity compared to their counterparts .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide:

  • Antitumor Studies : In a study examining various thiazole compounds, it was found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .
  • Antimicrobial Evaluation : Research on thiazole-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 0.25 μg/mL .
  • Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions between thiazole derivatives and target proteins, revealing hydrophobic contacts as a key factor in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The compound’s closest analogs include thiazole- or thiadiazole-based acetamides with variations in substituents. Key examples are summarized below:

Compound Name Substituents (Thiazole/Thiadiazole + Acetamide) Yield (%) Melting Point (°C) Key Features
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide () 1,3,4-Thiadiazole, 4-fluorobenzylthio, 2-isopropylphenoxy 82 138–140 Higher yield and melting point due to 4-fluorobenzylthio substitution
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide () Triazole, allyl, phenyl, 2-methoxyphenyl N/A N/A Methoxyphenyl substitution enhances aromatic interactions
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) Thiazole, methyl, m-tolyl N/A N/A Methylthiazole and tolyl groups improve bacterial MIC (6.25–12.5 µg/mL)
N-(4-Fluorophenyl)-2-((3-cyanopyridin-2-yl)thio)acetamide (LBJ-03, ) Cyanopyridine, 4-fluorophenyl 45 N/A Fluorophenyl enhances enzyme inhibition (IDO1 target)

Key Observations :

  • 4-Fluorobenzylthio Group: Compounds with this group (e.g., ) exhibit higher melting points (132–140°C) and yields (74–88%) compared to non-fluorinated analogs, likely due to increased molecular symmetry and halogen-mediated crystallinity .
  • Methoxyphenyl vs. Fluorophenyl : The 3-methoxyphenyl group in the target compound may improve solubility over 4-fluorophenyl () but reduce metabolic stability due to O-demethylation susceptibility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenyl)acetamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Thiazole ring formation via condensation of thiourea derivatives with α-halo ketones.
  • Step 2 : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Acylation with 3-methoxyaniline using dichloromethane as a solvent and DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
    • Critical Parameters : Temperature (60–80°C for Step 2), solvent polarity, and catalyst choice directly affect purity (>95% by HPLC) and yield (reported 65–78%) .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl thioether at δ 4.3 ppm for SCH₂, thiazole C-4 proton at δ 7.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 443.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against Gram-positive strains like S. aureus; compare to N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, which showed MIC = 8 µg/mL) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ in HeLa cells) with structural analogs showing IC₅₀ = 12–25 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace 4-fluorobenzyl with 3,5-dimethoxybenzyl (: enhanced lipophilicity improves membrane permeability).
  • Thiazole Modification : Introduce methyl groups at C-5 to evaluate steric effects on target binding .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to predict activity against specific targets (e.g., EGFR kinase) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable MIC values)?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
  • Synergistic Studies : Test combinations with β-lactam antibiotics to identify potentiation effects (e.g., 4-fold MIC reduction in resistant strains) .
  • Target Validation : Use CRISPR knockouts (e.g., S. aureus FabI enzyme) to confirm mechanism .

Q. How to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets (e.g., DHFR enzyme; reported KD = 0.8 µM for analogs) .
  • Molecular Dynamics Simulations : Model binding stability in ATP-binding pockets (e.g., 20 ns simulations in GROMACS) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.